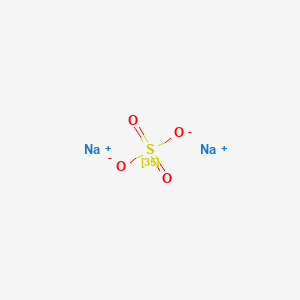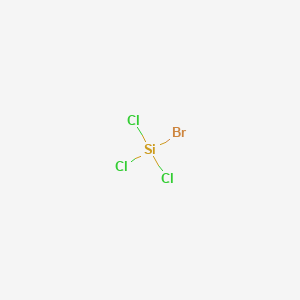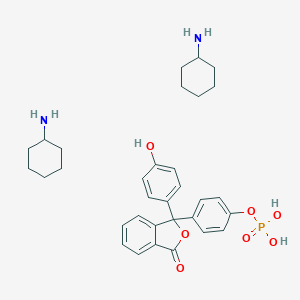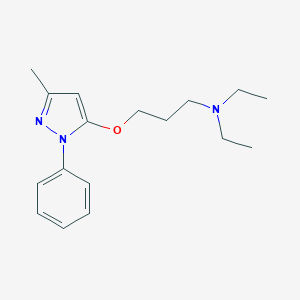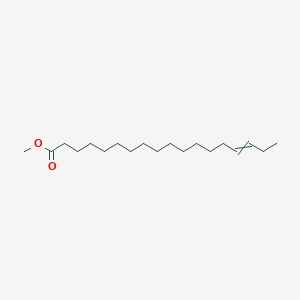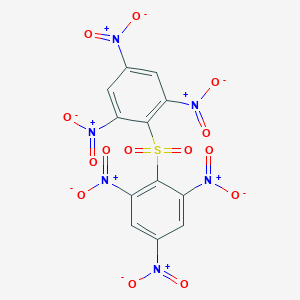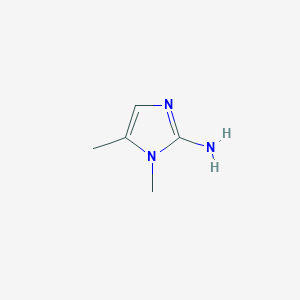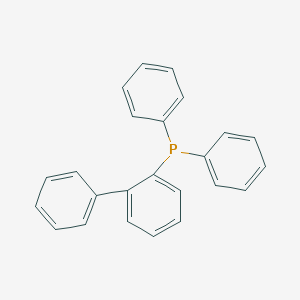
2-(Difenilfosfino)bifenilo
Descripción general
Descripción
2-(Diphenylphosphino)biphenyl is a useful research compound. Its molecular formula is C24H19P and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Diphenylphosphino)biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Diphenylphosphino)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diphenylphosphino)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Diodos emisores de luz (LED) de nanocristales de perovskita DPB se ha utilizado en el desarrollo de LED de nanocristales de perovskita eficientes . La introducción de DPB aumentó las propiedades deslocalizadas de la superficie del nanocristal de perovskita (PNC) y mejoró significativamente el transporte de carga de los PNC . Como resultado, los LED de emisión superior basados en CsPbI3 NC pasivados con DPB exhibieron una eficiencia cuántica externa máxima (EQE) del 22.8%, una luminancia máxima de 15.204 cd m−2 y una caída de eficiencia extremadamente baja del 2.6% a una densidad de corriente de 500 mA cm−2 .
Diseño molecular de ligandos
DPB juega un papel crucial en el diseño molecular de ligandos, particularmente en la revelación del panorama de los sitios de anclaje . La coexistencia de la coordinación P-Pb y los enlaces halógenos supramoleculares P-I en la superficie del nanocristal aumentó significativamente la energía de formación de los defectos de vacancia de yodo y mejoró el rendimiento cuántico de la fotoluminiscencia de los PNC hasta un 93% .
Intermedio de síntesis química orgánica
DPB se utiliza como un intermedio de síntesis química orgánica . Es un componente clave en varias reacciones químicas, contribuyendo a la formación de compuestos orgánicos complejos.
Investigación en ciencias de la vida
DPB se utiliza en la investigación en ciencias de la vida, el desarrollo de biotecnología y la producción . Es un componente clave en varias reacciones y procesos bioquímicos.
Desarrollo de la terapia farmacológica
Safety and Hazards
“2-(Diphenylphosphino)biphenyl” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If in eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice or attention .
Mecanismo De Acción
Target of Action
2-(Diphenylphosphino)biphenyl, also known as PhDave-Phos , is a type of ligand that primarily targets palladium (Pd) in various catalytic reactions . Ligands are molecules that bind to a central metal atom to form a coordination complex. In this case, the phosphine functional group in 2-(Diphenylphosphino)biphenyl binds to Pd, facilitating various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, Pd, by donating electron density to the metal center, forming a metal-ligand bond . This interaction activates the Pd center, enabling it to participate in various types of cross-coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction . The ligand’s role is crucial in these reactions, influencing the reactivity, selectivity, and overall success of the reaction .
Biochemical Pathways
These reactions are widely used in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Result of Action
The primary result of 2-(Diphenylphosphino)biphenyl’s action is the facilitation of various types of cross-coupling reactions when used as a ligand with Pd . These reactions are crucial for the formation of C-C and C-N bonds, which are fundamental in organic synthesis .
Propiedades
IUPAC Name |
diphenyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQSSIMHQVKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514265 | |
| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13885-09-1 | |
| Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diphenylphosphino)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Diphenylphosphino)biphenyl (dppbp) interact with metal ions, and what are the resulting properties?
A1: 2-(Diphenylphosphino)biphenyl acts as a bidentate phosphine ligand, meaning it can donate two electron pairs to a metal ion, forming a stable ring structure. [, ] This interaction leads to the formation of coordination complexes with interesting photophysical and electrochemical properties. For instance, when dppbp coordinates with copper(I) halide, the resulting complexes exhibit green photoluminescence with microsecond lifetimes. [] This luminescence originates from a metal-to-ligand charge transfer (MLCT) transition. []
Q2: What is the structural characterization of 2-(Diphenylphosphino)biphenyl, and what spectroscopic data is available?
A2: While the provided abstracts do not delve into the specific spectroscopic data of dppbp itself, they highlight its use in characterizing the synthesized complexes. Techniques like X-ray crystallography are employed to determine the molecular structures of the resulting complexes, revealing the coordination geometry around the metal center and the spatial arrangement of dppbp. [, ] Additionally, spectroscopic methods like UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions within the complexes, offering insights into their light absorption and emission properties. []
Q3: Can you explain the catalytic properties and applications of complexes containing 2-(Diphenylphosphino)biphenyl?
A3: While the provided research doesn't focus on the catalytic applications of dppbp-containing complexes, it's worth noting that phosphine ligands, in general, are widely used in transition metal catalysis. [] They can influence the reactivity and selectivity of metal catalysts by modulating the electronic and steric environment around the metal center. Further research exploring the catalytic potential of dppbp-containing complexes could be promising, particularly in areas like asymmetric catalysis, where chiral phosphine ligands are highly sought after.
Q4: What are the known applications of 2-(Diphenylphosphino)biphenyl in materials science?
A5: The research highlights the potential of dppbp-containing copper(I) halide complexes as emissive materials. [] Their microsecond lifetimes and green emission make them attractive candidates for applications in organic light-emitting diodes (OLEDs). [] Furthermore, the good thermal stability observed for these complexes is crucial for practical applications in electronic devices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


